2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287038
InChI: InChI=1S/C18H18BrN5O2S/c1-2-26-15-8-3-5-12(9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-4-6-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C18H18BrN5O2S
Molecular Weight: 448.3 g/mol

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

CAS No.:

Cat. No.: VC16287038

Molecular Formula: C18H18BrN5O2S

Molecular Weight: 448.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide -

Specification

Molecular Formula C18H18BrN5O2S
Molecular Weight 448.3 g/mol
IUPAC Name 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
Standard InChI InChI=1S/C18H18BrN5O2S/c1-2-26-15-8-3-5-12(9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-4-6-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25)
Standard InChI Key IGVXHOJUNKCGSG-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Introduction

The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide belongs to the class of heterocyclic compounds featuring a 1,2,4-triazole core. This structure is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's design integrates functional groups that enhance its pharmacological potential, such as the ethoxyphenyl moiety and bromophenyl substituent.

This article explores the synthesis, structural characterization, and potential applications of this compound based on existing research.

Synthesis

The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves the following steps:

  • Formation of the 1,2,4-triazole Core: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide or related bifunctional reagents.

  • Introduction of the Sulfanyl Group: A thiol-based substitution reaction introduces the sulfanyl (-S-) linkage to the triazole ring.

  • Coupling with Acetamide Derivatives: The final step involves coupling with an acetamide derivative containing the bromophenyl group using catalysts such as triethylamine in ethanol.

The reaction is often carried out under mild conditions to ensure high yields and purity.

Structural Characterization

The structural confirmation of this compound relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides detailed information about hydrogen environments in the ethoxyphenyl and bromophenyl groups.

    • ¹³C NMR: Confirms the carbon framework of the triazole ring and acetamide backbone.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as NH₂ (amino), C=O (amide), and C-S (sulfanyl).

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns to validate molecular composition.

  • X-ray Crystallography:

    • Offers precise three-dimensional structural data, confirming bond lengths and angles within the triazole core and substituents.

Biological Significance

The unique structure of this compound suggests potential applications in medicinal chemistry:

  • Antimicrobial Activity:

    • The triazole ring is known for its ability to inhibit microbial enzymes by chelating metal ions at active sites.

    • The bromophenyl group enhances lipophilicity, improving cell membrane penetration.

  • Anticancer Potential:

    • Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

    • Molecular docking studies suggest interaction with DNA or key enzymes involved in cell proliferation.

  • Anti-inflammatory Properties:

    • The compound's structure may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation pathways.

Future Directions

Further research into this compound could include:

  • Pharmacokinetics Studies:

    • Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the triazole ring to optimize biological activity.

  • In Vivo Testing:

    • Assessing efficacy and safety in animal models for antimicrobial or anticancer applications.

  • Molecular Docking and Dynamics Simulations:

    • Predicting binding affinities with biological targets to guide drug development.

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